molecular formula C8H5NOS2 B1530656 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde CAS No. 849680-92-8

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde

Cat. No.: B1530656
CAS No.: 849680-92-8
M. Wt: 195.3 g/mol
InChI Key: HHDJKJWPDSKQHN-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .

Biochemical Analysis

Biochemical Properties

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This makes it a versatile scaffold for the synthesis of biologically active molecules.

In biochemical reactions, this compound can act as an intermediate in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties . It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the transition states of biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

In particular, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with thiophene-2-carbaldehyde under acidic conditions . Another approach includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often use catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is unique due to the combination of thiazole and thiophene rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds with only one of these rings .

Properties

IUPAC Name

5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDJKJWPDSKQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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